molecular formula C7H7NO2S B083525 4-Amino-3-mercaptobenzoic acid CAS No. 14543-45-4

4-Amino-3-mercaptobenzoic acid

Cat. No. B083525
Key on ui cas rn: 14543-45-4
M. Wt: 169.2 g/mol
InChI Key: MHIJDDIBBUUVMD-UHFFFAOYSA-N
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Patent
US04263207

Procedure details

Reflux 59 gm of 2-aminobenzothiazole-6-carboxylic acid (prepared by the procedure of Ann., 558, pg. 29, 1947) in a mixture of 300 gm of potassium hydroxide and 300 gm of water for 31/2 hours. Cool and use in the next step as the dipotassium salt.
Quantity
59 g
Type
reactant
Reaction Step One
[Compound]
Name
dipotassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1[S:3][C:4]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1>[OH-].[K+].O>[SH:3][C:4]1[CH:10]=[C:9]([CH:8]=[CH:7][C:5]=1[NH2:6])[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)C(=O)O
Step Two
Name
dipotassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure of Ann
TEMPERATURE
Type
TEMPERATURE
Details
Cool

Outcomes

Product
Name
Type
Smiles
SC=1C=C(C(=O)O)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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